molecular formula C20H18N4O4S2 B244076 N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B244076
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: IDOCFEJYARHAQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BN 82270, is a chemical compound that has been found to have potential therapeutic effects. It belongs to the class of benzothiazole derivatives and has been extensively studied for its pharmacological properties.

Wirkmechanismus

The mechanism of action of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappaB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has also been found to reduce the levels of glucose and cholesterol in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 in lab experiments include its high potency and specificity. It has been found to be effective in low concentrations and has minimal toxicity. However, the limitations of using N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 include its limited solubility in aqueous solutions and its instability under certain conditions.

Zukünftige Richtungen

There are several future directions for the research on N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270. One potential direction is to study its effects on other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more stable and soluble forms of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 for use in clinical trials. Additionally, the development of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.

Synthesemethoden

The synthesis of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-acetylthiophene. This compound is then reacted with 2-bromo-1,3-benzothiazole to form the intermediate product, which is further reacted with thiourea to form N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270.

Wissenschaftliche Forschungsanwendungen

N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been studied extensively for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to be effective in reducing inflammation and oxidative stress in various animal models.

Eigenschaften

Molekularformel

C20H18N4O4S2

Molekulargewicht

442.5 g/mol

IUPAC-Name

N-[[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H18N4O4S2/c1-2-17(25)23-20-22-13-5-4-12(10-16(13)30-20)21-19(29)24-18(26)11-3-6-14-15(9-11)28-8-7-27-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23,25)(H2,21,24,26,29)

InChI-Schlüssel

IDOCFEJYARHAQR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Kanonische SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.